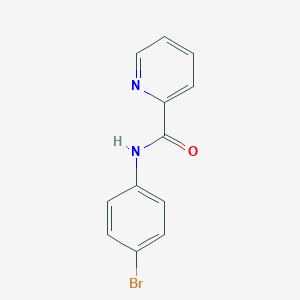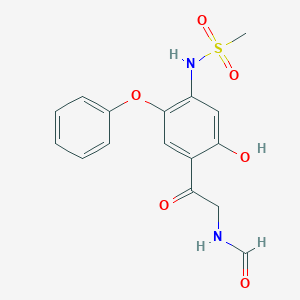
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Overview
Description
Scientific Research Applications
Reactivity and Synthesis : Phenyltellurotris(trimethylsilyl)silane and related compounds, including those with ethynyl substituents, are utilized in synthesizing aryltelluroformates and esters. This demonstrates their potential in organic synthesis and molecular modification processes (Schiesser & Skidmore, 1997).
Polymer and Material Chemistry : Tris(trimethylsilyl)silane derivatives are investigated for their role in the formation of novel materials. For instance, the intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier is an example of their application in creating new chemical structures and materials (Arii et al., 2016).
Structural Analysis and Stability : Research into the synthesis and structure of tetraethynylsilane and its derivatives, such as tetrakis((trimethylsilyl)ethynyl)silane, shows their significance in studying molecular structures, stability, and reactivity (Geyer et al., 2014).
Catalysis and Radical Chemistry : The role of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis highlights its applications in catalytic processes and radical chemistry. This research indicates its utility in organic synthesis, particularly in reactions involving organic halides and alkenes (Ballestri et al., 1991).
Conformational Studies : Investigations into the stereodynamics of triisopropyl(aryl)silanes, including their conformation about silicon-aromatic bonds, contribute to the understanding of molecular conformations and interactions in solution and solid states (Anderson et al., 2000).
Photoluminescent Materials : The preparation of transparent sol-gel films containing various cations from organosilicon compounds, including derivatives of tris(trimethylsilyl)silane, demonstrates their application in creating photoluminescent materials for advanced technological applications (Semenov et al., 2007).
properties
IUPAC Name |
trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNIANNDRVRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446241 | |
| Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |
CAS RN |
176977-34-7 | |
| Record name | Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



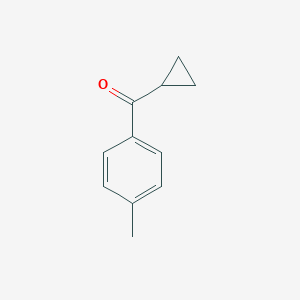
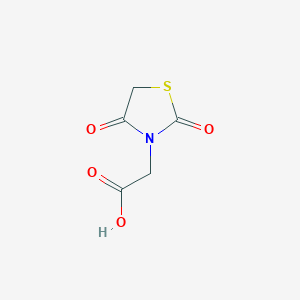
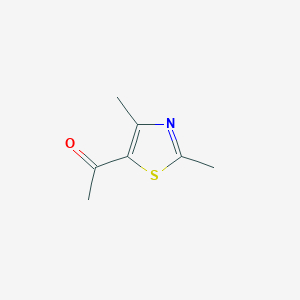
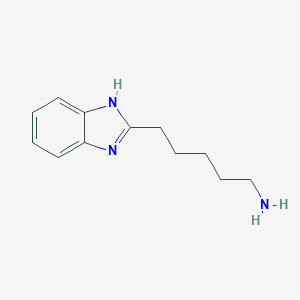

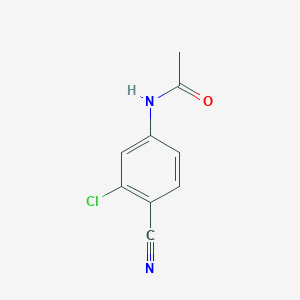
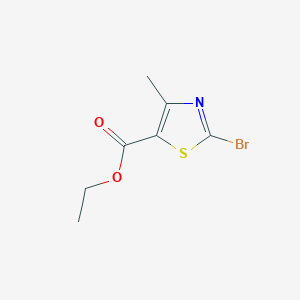
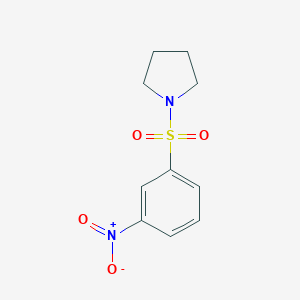
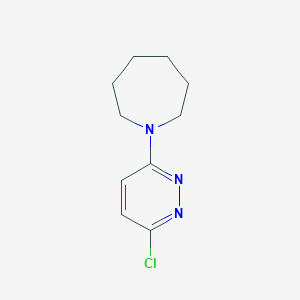
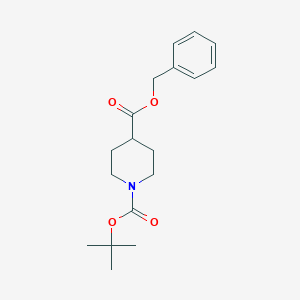
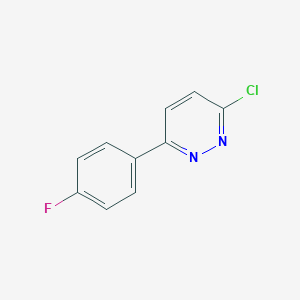
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
